methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate
Description
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate is an indole-derived ester with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol (CAS: 573950-58-0) . The compound features a methoxy group at position 6 of the indole core and a dimethylamino-substituted methyleneamino moiety at position 3, connected via an E-configuration imine bond. The methyl ester at position 2 enhances its stability and solubility in organic solvents.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLDAKIQUWYBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666417 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
It is known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that the effects of this compound at the molecular and cellular level are diverse and depend on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Biological Activity
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate, with CAS Number 573950-58-0, is a compound of significant interest due to its potential biological activities. This article reviews its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on various studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 275.31 g/mol
- Hazard Information : Classified as an irritant .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 16 | Weak activity |
| Candida albicans | 8 | Moderate activity |
| Cryptococcus neoformans | ≤0.25 | Potent antifungal |
The compound exhibited moderate to potent activity against certain strains, particularly showing strong antifungal effects against Cryptococcus neoformans with an MIC of ≤0.25 µg/mL .
Cytotoxicity Studies
In evaluating the safety profile of this compound, cytotoxicity was assessed using human embryonic kidney cells (HEK293). The findings indicate that:
- At a concentration of 32 µg/mL, the compound did not exhibit hemolytic activity.
- Some derivatives showed cytotoxic effects, but the most active anti-MRSA compounds demonstrated a lack of significant cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations from SAR studies include:
- Compounds with halogen substitutions at specific positions on the indole ring exhibited enhanced antimicrobial properties.
- The presence of a methoxy group at the 6-position on the indole ring was associated with increased antifungal activity.
- Variations in substituents on the imidazole ring also played a crucial role in modulating activity against Staphylococcus aureus and other pathogens .
Case Studies
-
Study on Antimicrobial Properties :
A comprehensive investigation into various alkaloids revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural features in determining efficacy . -
Cytotoxicity Evaluation :
Another study assessed multiple derivatives for cytotoxicity against HEK293 cells, finding that while some exhibited toxicity, the lead compounds maintained a favorable safety profile, indicating their potential for further development .
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate is . The compound features an indole core, which is a common motif in many biologically active compounds. Its structure includes a methoxy group and a dimethylamino substituent that contribute to its reactivity and biological activity.
Antitumor Properties
Research indicates that compounds containing the indole structure often exhibit significant antitumor activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of indole can inhibit cell proliferation and induce apoptosis in tumor cells, making them promising candidates for cancer therapy .
Case Study: Antimitotic Activity
A study conducted by the National Cancer Institute (NCI) evaluated various indole derivatives for their antimitotic properties. The results demonstrated that this compound exhibited notable growth inhibition against human tumor cells, with specific mean GI50 values indicating its potential as an anticancer agent .
Applications in Drug Development
Due to its structural features and biological activity, this compound serves as a valuable scaffold in drug development. Its potential applications include:
- Anticancer Agents : Targeting various cancer types through mechanisms involving cell cycle arrest and apoptosis induction.
- Research Tools : As a probe in biochemical assays to study indole-related pathways in cellular systems.
Chemical Reactions Analysis
Hydrolysis Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux, 4h | 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylic acid | 72% | |
| Amide Hydrolysis | NaOH (2M), 60°C, 2h | Cleavage of dimethylamino-methylene group | 68% |
Alkylation/Acylation
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | N-Methyl derivative at indole N-H | 64% | |
| Acylation | Ac₂O, H₂SO₄ (cat.), 25°C, 12h | Acetylated at C-5 position | 58% |
Catalytic Modifications
Reduction/Oxidation
Structural Characterization Data
Key spectroscopic data for reaction products:
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 3H, indole-H), 3.91 (s, 3H, OCH₃), 3.28 (s, 6H, N(CH₃)₂) ( ).
-
IR (KBr) : 1720 cm⁻¹ (C=O ester), 1625 cm⁻¹ (C=N) ().
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming CO₂ and dimethylamine byproducts ( ).
-
Photoreactivity : Exposure to UV light induces dimerization at the C-2 position (confirmed by HPLC-MS) ().
Comparative Reactivity with Analogues
| Feature | This Compound | 6-Methyl Analogue |
|---|---|---|
| Ester Hydrolysis | Faster (t₁/₂ = 2h) | Slower (t₁/₂ = 4h) |
| Suzuki Coupling | Lower yield (51%) | Higher yield (73%) |
| Oxidative Stability | Prone to methoxy group oxidation | Stable under similar conditions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs, focusing on substituent positions, physicochemical properties, and applications.
Structural and Functional Group Differences
Table 1: Key Structural and Molecular Properties
Q & A
Basic Research Questions
What are the key synthetic strategies for preparing methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate?
The compound can be synthesized via condensation reactions involving indole-2-carboxylate derivatives and dimethylaminomethylene reagents. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate intermediates with dimethylamine derivatives in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures to isolate the product . This method emphasizes the importance of controlling reaction stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and reflux duration (3–5 hours) to maximize yield.
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for OCH3), dimethylamino-methylene protons (δ ~2.8–3.2 ppm for N(CH3)2), and indole backbone signals .
- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight (e.g., expected [M+H]+ ion for C14H16N3O3: 298.1136).
- HPLC : To assess purity (≥98% as per industrial standards) using reverse-phase columns and UV detection at 254 nm .
How does the methoxy group at the 6-position influence the compound’s chemical reactivity?
The electron-donating methoxy group increases electron density in the indole ring, enhancing electrophilic substitution at the 5-position. This functional group also stabilizes intermediates during derivatization (e.g., nitration or halogenation) and may reduce oxidative degradation under acidic conditions . Comparative studies with non-methoxy analogs show altered solubility profiles in polar solvents like methanol or DMSO .
Advanced Research Questions
What are the challenges in optimizing regioselectivity during derivatization of this compound?
Derivatization often competes between the dimethylamino-methylene group and the indole ring. For example, bromination may occur at the 5-position of the indole (activated by the methoxy group) or the methylene carbon. To enhance regioselectivity:
- Use Lewis acids (e.g., BF3·Et2O) to direct electrophiles to the indole ring .
- Adjust solvent polarity (e.g., dichloromethane vs. acetic acid) to stabilize charged intermediates .
Patent data suggest that substituents on the dimethylamino group (e.g., ethoxycarbonyl vs. carboxy) significantly alter reaction pathways, necessitating iterative optimization .
How can computational methods aid in predicting the compound’s environmental fate?
Molecular dynamics simulations and QSAR models can predict:
- Hydrolysis rates : The ester group is prone to alkaline hydrolysis (t1/2 ~ hours at pH 10), while the dimethylamino-methylene group resists biodegradation .
- Partition coefficients (LogP) : Experimental LogP ~2.17 (similar to 6-methylindole-3-carboxylic acid) suggests moderate soil adsorption, requiring GC-MS or LC-MS/MS for trace detection in environmental matrices .
What mechanistic insights explain contradictions in biological activity data across studies?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Aggregation effects : At high concentrations (>50 μM), the compound may form aggregates, reducing apparent activity in cell-based assays.
- Metabolic instability : The ester group is susceptible to esterase-mediated hydrolysis in vivo, necessitating prodrug strategies (e.g., ethoxycarbonyl-to-carboxylic acid conversion) .
- Synergistic interactions : Co-administration with efflux pump inhibitors (e.g., verapamil) can enhance activity against resistant strains .
Methodological Considerations
How to design a stability study for this compound under varying pH and temperature?
Sample preparation : Dissolve the compound in buffers (pH 2–12) and store at 25°C, 40°C, and 60°C.
Analytical monitoring : Use HPLC at 0, 24, 48, and 168 hours to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
Kinetic analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated conditions .
What strategies validate synthetic intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
